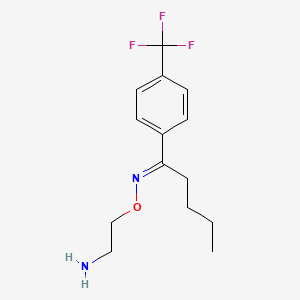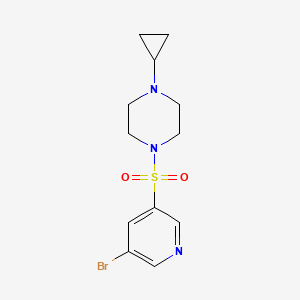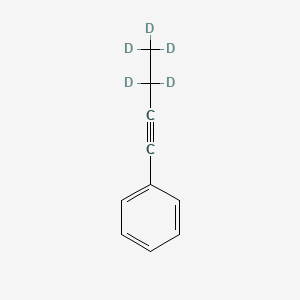
1-Phenyl-1-butyne-3,3,4,4,4-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-butyne-3,3,4,4,4-d5 is a deuterated derivative of 1-Phenyl-1-butyne, a phenyl alkyl acetylenic compound. The deuterium atoms replace the hydrogen atoms at the 3, 3, 4, 4, and 4 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through several methods. One common approach involves the deuteration of 1-Phenyl-1-butyne using deuterium gas (D2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1-butyne-3,3,4,4,4-d5 undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 1-Phenyl-1-butane-3,3,4,4,4-d5 using palladium catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Hydrogenation: 1-Phenyl-1-butane-3,3,4,4,4-d5.
Substitution: Various substituted phenyl derivatives.
Oxidation: Corresponding carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-butyne-3,3,4,4,4-d5 involves its interaction with various molecular targets and pathways:
Catalytic Hydrogenation: The compound undergoes hydrogenation in the presence of palladium catalysts, leading to the formation of deuterated alkanes.
Isotopic Labeling: The deuterium atoms in the compound serve as tracers, allowing researchers to study the metabolic pathways and transformation of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be compared with other similar compounds, such as:
1-Phenyl-1-butyne: The non-deuterated version, which lacks the isotopic labeling properties.
1-Phenyl-2-butyne: A structural isomer with different reactivity and applications.
1-Phenyl-1-pentyne: A homologous compound with an extended carbon chain.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
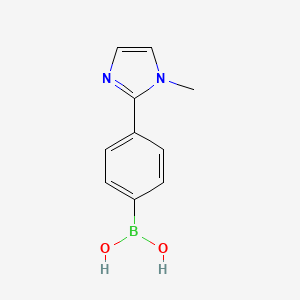

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
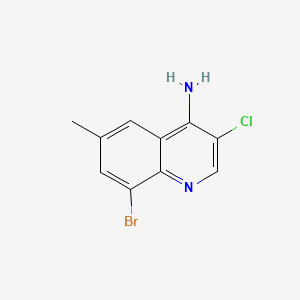

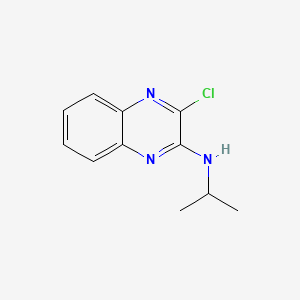
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
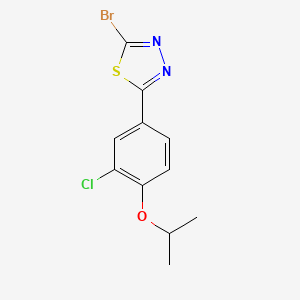

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

